molecular formula C8H18O<br>(CH3CH2CH2CH2)2O<br>C8H18O B3395818 Dibutyl ether CAS No. 142-96-1

Dibutyl ether

Cat. No. B3395818
CAS RN: 142-96-1
M. Wt: 130.23 g/mol
InChI Key: DURPTKYDGMDSBL-UHFFFAOYSA-N
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Description

Dibutyl ether is a chemical compound that belongs to the ether family with the molecular formula of C8H18O . It is colorless, volatile, and flammable liquid and has a peculiar ethereal smell . It is commonly used as a solvent for various reactions .


Synthesis Analysis

Dibutyl ether can be obtained industrially by the dehydration of 1-butanol on alumina at 300 °C . It is also used as a solvent in the production of pharmaceuticals, improving the solubility of certain drugs .


Molecular Structure Analysis

The molecular formula of Dibutyl Ether is C8H18O . The structure of Dibutyl Ether can be represented as (CH3CH2CH2CH2)2O .


Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

Scientific Research Applications

Oxidation Characteristics

Dibutyl ether (DBE), a potential lignocellulosic biofuel, exhibits unique oxidation characteristics. Studies in a jet-stirred reactor show that DBE oxidizes under various conditions, with its reactivity driven by the chemistry of the fuel radical formed after H-abstraction reactions. Notably, the carbon adjacent to the ether group is the primary site for these reactions. This research aids in understanding the oxidation mechanism of DBE, crucial for its application as a biofuel (Thion et al., 2017).

Biofuel Potential and Combustion Analysis

DBE's high cetane number and volumetric energy density make it a promising biofuel. Research includes ignition delay time measurements and speciation studies at high pressures, offering insights into DBE's chemical kinetics during oxidation and pyrolysis. This is fundamental for its potential direct use in compression ignition engines or as a blend with other fuels (Hakimov et al., 2021).

Emission Reduction Capabilities

DBE added to a biodiesel surrogate (methyl decanoate) shows significant reduction in soot formation in laminar coflow diffusion flames. This highlights DBE's potential in reducing particle emissions, a critical aspect for sustainable fuel development (Gao et al., 2019).

Physical Properties in Mixtures

Studies on mixtures of dibutyl ether with other substances, like 1-alkanol, reveal critical data on surface tensions, densities, and refractive indexes. Such information is vital for applications in chemical engineering and fuel science, where understanding the behavior of mixtures at various conditions is essential (Rilo et al., 2003).

Thermal Conductivity and Density

The thermal conductivity and density of liquid ethers, including dibutyl ether, have been extensively studied. This research provides essential data for engineering applications where thermal properties of substances are critical (Safarov & Madzhidov, 1992).

Thermodynamic Modeling and Liquid-Liquid Equilibrium

DBE's role in biofuel mixtures has been explored through density measurements and thermodynamic modeling. Studies like these inform the development of biofuels where understanding the behavior of mixtures under various conditions is crucial (Abala et al., 2019).

properties

IUPAC Name

1-butoxybutane
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InChI

InChI=1S/C8H18O/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3
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InChI Key

DURPTKYDGMDSBL-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCCC
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Molecular Formula

C8H18O, Array
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DSSTOX Substance ID

DTXSID1022007
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Molecular Weight

130.23 g/mol
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Physical Description

N-butyl ether appears as a clear colorless liquid with an ethereal odor. Flash point below 141 °F. Less dense than water and insoluble in water. Vapors heavier than air. Irritates the eyes, nose, throat, and respiratory tract., Liquid, Colorless liquid with a mild ethereal odor; [Hawley], COLOURLESS LIQUID.
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Boiling Point

288 °F at 760 mmHg (NTP, 1992), 140.8 °C, 142 °C
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Flash Point

77 °F (NTP, 1992), 37 °C (CLOSED CUP), 25 °C c.c.
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992), Miscible with benzene and most org solvents, Sol in all prop in alc, ether; very sol in acetone, Miscible with oxygenated solvents, In water, 300 mg/L at 25 °C, Solubility in water, g/100ml:
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Density

0.767 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7684 at 20 °C/4 °C, % In saturated air: 0.9 at 25 °C, 760 mm Hg; density of saturated air: 1.1 at 25 °C, 760 mm hg (air= 1), Density (at 20 °C): 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

4.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.48 (Air = 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

4.8 mmHg at 68 °F (NTP, 1992), 6.01 [mmHg], 6.01 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.46
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Product Name

Dibutyl ether

Color/Form

Colorless liquid

CAS RN

142-96-1
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Melting Point

-144 °F (NTP, 1992), -95.2 °C, -95 °C
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Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-148
Record name DIBUTYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/306
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-148
Record name n-BUTYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Into a 30 ml round-bottom flask with two necks equipped with a three-way cock, in which the air had been replaced with nitrogen gas, there were added 2.15 mg (3.3×10−3 mmol) of acenaphthylene heptacarbonyl ruthenium (the polynuclear ruthenium-carbonyl complex as expressed by the formula (V): hereinafter sometimes referred to simply as the “Ru complex”) as the catalyst, 0.05 ml of 1,4-dioxane as the solvent, and 0.050 ml (0.33 mmol) of dimethylphenylsilane (HSiMe2Ph) as the silane compound. After stirring at room temperature (25° C.) for thirty minutes, there was added 0.43 ml (3.3 mmol) of tert-butyl vinyl ether (tBuVE) as the vinyl ether compound. The resultant solution was stirred at room temperature for ten minutes, and then the 1,4-dioxane and the excess phenyldimethyl silane were distilled off. Into the residual viscous liquid was dissolved in 2 ml of hexane. Following the addition of methanol 6 ml, the resultant white deposit was subjected to drying in vacuo, to yield a white solid material, 277 mg (92%). The molecular weight of the white solid material was determined by GPC, and the material was also subjected to the measurement of IR, 1H and 13C NMR spectra. FIG. 2 shows the GPC chart. The assignment of the IR and NMR data are summarized below. From these results the white solid material was identified to be polyvinyl tert-butyl ether.
[Compound]
Name
acenaphthylene heptacarbonyl ruthenium
Quantity
2.15 mg
Type
reactant
Reaction Step One
[Compound]
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.43 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.05 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Amines can be reacted with maleic anhydride to give the corresponding half-amide derivative. Generally, a polymer containing maleic anhydride is reacted in solution or suspension with an amine in an inert or non-reactive solvent, such as acetone, heptane, benzene or dibutylether, to provide the desired half-amide derivative. This material then must be isolated and repackaged into a useful product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 10.72 g triphosgene in 80 ml dichloromethane, 26.51 g phenethyl alcohol was added. While cooling in an ice bath, 17.16 g pyridine was dropped in over 45 minutes. Then, the reaction was stirred at room temperature for 62 hours. The reaction was diluted with dichloromethane, washed with aqueous HCl and aqueous NaHCO3. The organic phase was dried, filtered and evaporated to dryness. The resulting crystals were recrystallized from 60 ml hexanes and then a second time from hexane:methyl t.-butyl ether (50 ml:50 ml) to yield 15.48 g of colorless crystals.
Quantity
10.72 g
Type
reactant
Reaction Step One
Quantity
26.51 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
17.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

It is known to produce n-butanol by the hydrogenation of the n-butyraldehyde obtained, for example, by the hydroformylation of propylene by reaction with carbon monoxide and hydrogen. However, in order to be suitable for various applications, e.g., as a solvent for fats, waxes and resins, and in the manufacture of rayon, detergents and various butyl compounds, the n-butanol must have a high degree of purity including a specified low level of various impurities produced by the hydroformylation and hydrogenation reactions. To deal with this problem, the crude n-butanol produced by the hydrogenation reaction must be purified, generally by fractional distillation. One of the impurities intended to be removed by the distillation is di-n-butylether (DBE) which has an atmospheric boiling point of 142° C., but in the absence of water forms a binary azeotrope with n-butanol having an atmospheric boiling point of about 117.6° C. This is very close to the boiling point of pure n-butanol of about 117.2° C., making it difficult to separate DBE from n-butanol when water is not present. However in the presence of water, a ternary azeotrope of water, n-butanol and DBE is formed having a boiling point of about 90.6° C. which can be exploited in the separation of DBE from the bulk of the n-butanol product. Other impurities produced during the catalytic hydrogenation of n-butyraldehyde to form n-butanol are so-called "heavy ends," which are relatively high boiling and tend to break down during purification by distillation to form "permanganate time consumers" (PTC's), i.e., certain unsaturated compounds and chromophores such as olefins, aldehydes and ketones, during distillation. The PTC's, like other impurities such as DBE, may also produce an adverse effect on end use applications if present in the n-butanol product, and like DBE, their separation from the n-butanol product is facilitated by the presence of water in the distillation column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
rayon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
butyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name

Synthesis routes and methods V

Procedure details

The conditions were the same as those described in Example 1, but the reaction temperature was increased from 120° to 130° C. The reactor was charged with 310 g/h of a mixture consisting of 32.7 weight % of acrylic acid, 57.2 weight % of n-butanol and 10.1 weight % of butylacrylate. 83.2% of the acrylic acid underwent conversion. 310 g of reaction product consisting of 175 g of butylacrylate, 90 g of n-butanol, 21 g of water, 17 g of acrylic acid and 7 g of residue was discharged. 143 g/h of pure butylacrylate free from dibutylether was obtained. This corresponded to a yield of 95.7%, based on the acrylic acid which underwent conversion. The catalyst performance was 923 g of butylacrylate per kg of catalyst per hour.
Name
Quantity
21 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
175 g
Type
reactant
Reaction Step Six
Quantity
90 g
Type
reactant
Reaction Step Seven
Quantity
17 g
Type
reactant
Reaction Step Eight
[Compound]
Name
residue
Quantity
7 g
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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